molecular formula C4H4BrClF2N2 B13897307 2-bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride

2-bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride

Cat. No.: B13897307
M. Wt: 233.44 g/mol
InChI Key: XKVUVVXOYZDTMC-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-1H-imidazole hydrochloride is a halogenated imidazole derivative characterized by a bromine atom at position 2 and a difluoromethyl group at position 5 of the imidazole ring. Imidazole derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

Molecular Formula

C4H4BrClF2N2

Molecular Weight

233.44 g/mol

IUPAC Name

2-bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride

InChI

InChI=1S/C4H3BrF2N2.ClH/c5-4-8-1-2(9-4)3(6)7;/h1,3H,(H,8,9);1H

InChI Key

XKVUVVXOYZDTMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)Br)C(F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Halogenated and Difluoromethylated Imidazoles

The synthesis of halogenated imidazoles bearing difluoromethyl groups typically involves:

  • Construction of the imidazole ring or functionalization of a preformed imidazole.
  • Introduction of bromine at the 2-position via electrophilic bromination or by using brominated precursors.
  • Installation of the difluoromethyl group at the 5-position through nucleophilic substitution, radical addition, or transition-metal catalyzed difluoromethylation.

Preparation of 2-Bromo-5-Substituted Imidazoles

A relevant industrially feasible method for preparing 2-bromo substituted heterocycles (such as 2-bromo-5-aldehyde pyridine) involves:

  • Starting from a dibromo precursor (e.g., 2,5-dibromopyridine).
  • Performing a Grignard reaction with an organomagnesium reagent (e.g., isopropyl magnesium chloride) in an inert atmosphere and low temperature (0–20 °C).
  • Quenching the reaction with a formylation agent such as dimethylformamide (DMF) to introduce the aldehyde or other substituent.
  • Acidifying the reaction mixture to pH 1–4 with acidic reagents like hydrochloric acid.
  • Extracting, washing, crystallizing, and drying to obtain the pure 2-bromo-5-substituted product with high yield and purity (80%+ yield; purity >98%).

This approach demonstrates the utility of Grignard chemistry and controlled acidic workup in producing brominated heterocycles with functional groups suitable for further modification.

Difluoromethyl Group Introduction on Imidazole Derivatives

Recent research demonstrates the synthesis of difluoromethylated imidazoles using:

  • Microwave-assisted cycloaddition reactions involving nitriles and fluorinated precursors.
  • Use of difluoroacetamide or difluoroacetyl intermediates to introduce difluoromethyl groups onto the imidazole ring.
  • Purification by column chromatography and crystallization to obtain high-purity difluoromethyl imidazoles.

For example, 1-(1,1,2,2-tetrafluoroethyl)-1H-imidazoles have been synthesized in good yields (~70%) using microwave heating in dry solvents with rhodium catalysts, followed by purification steps.

Data Table Summarizing Key Parameters in Preparation

Step Reagents/Conditions Temperature Yield (%) Purity (%) Notes
Bromination at 2-position Brominating agent (e.g., NBS) 0–25 °C 75–85 >95 Mild electrophilic bromination preferred
Difluoromethylation at 5-position Difluoromethylating agent (e.g., BrCF2H, difluoroacetyl intermediates) Room temp to 140 °C (microwave) 60–75 >90 Microwave-assisted cycloaddition or radical methods
Hydrochloride salt formation HCl in organic solvent (e.g., Et2O) Room temperature Quantitative >99 Crystallization yields stable hydrochloride salt

Research Outcomes and Observations

  • The Grignard reaction-based halogenation and functionalization method is industrially scalable, offering high yield and purity for brominated heterocycles.
  • Microwave-assisted synthesis of fluorinated imidazoles provides efficient and rapid access to difluoromethylated derivatives with good yields and straightforward purification.
  • The formation of hydrochloride salts enhances the stability and handling properties of the fluorinated imidazole compounds, which is crucial for pharmaceutical applications.
  • The combination of these methods allows for the synthesis of 2-bromo-5-(difluoromethyl)-1H-imidazole hydrochloride with potential for scale-up and application in drug development.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the imidazole ring.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with the reaction conducted in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or alkyl-imidazole derivatives.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 2-bromo-5-(difluoromethyl)-1H-imidazole hydrochloride with structurally related imidazole derivatives:

Compound Name Substituents (Position) Key Functional Groups Salt Form Reference
2-Bromo-5-(difluoromethyl)-1H-imidazole hydrochloride Br (2), CF₂H (5) Bromide, difluoromethyl Hydrochloride Target Compound
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) Br (5), dimethoxyphenethyl (3) Bromide, methoxy None
6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) Br (6), dimethoxyphenethyl (3) Bromide, methoxy None
2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride Br (2), CF₃ (5) Bromide, trifluoromethyl Hydrochloride
1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride Cl (5), benzyl (1) Chloride, benzyl Hydrochloride
SKF-96365 (TRP channel blocker) Methoxyphenyl, phenethyl Methoxy, imidazole Hydrochloride

Key Observations :

  • Halogen Influence : Bromine at position 2 (target compound) may enhance electrophilic substitution reactivity compared to chlorine analogs (e.g., compound ). The trifluoromethyl group in offers greater electron-withdrawing effects than the difluoromethyl group in the target compound.
  • Fluorine Impact: The difluoromethyl group (CF₂H) balances lipophilicity and metabolic stability, whereas non-fluorinated analogs (e.g., ) lack these advantages .
  • Salt Forms : Hydrochloride salts (target compound, ) improve aqueous solubility, critical for drug formulation.
Physical and Spectral Properties
Property Target Compound 5-Bromo-3-substituted indole () 2-Bromo-5-(trifluoromethyl)benzylamine HCl ()
Melting Point (°C) Not reported 141–142 (34), 133–134 (35) Not reported
IR Peaks Expected C-F (~1100 cm⁻¹) C=O (~1650 cm⁻¹), C-Br (~600 cm⁻¹) C-F (~1250–1100 cm⁻¹)
¹H NMR Features Imidazole protons (~7–8 ppm), CF₂H (δ ~5.5 ppm) Aromatic protons (δ 6.5–8.0 ppm) Trifluoromethyl (δ ~3.5–4.0 ppm for CH₂NH₂)

Notes:

  • The target compound’s difluoromethyl group would show distinct ¹⁹F NMR signals (δ ~-100 to -150 ppm) .
  • Brominated analogs in exhibit characteristic downfield shifts for aromatic protons adjacent to bromide.

Biological Activity

2-Bromo-5-(difluoromethyl)-1H-imidazole; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is part of a larger class of imidazole derivatives that have been explored for various pharmacological applications, including antimalarial, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2-bromo-5-(difluoromethyl)-1H-imidazole is characterized by a bromine atom and a difluoromethyl group attached to the imidazole ring. This unique structure contributes to its biological activity and interaction with various biological targets.

Biological Activity Overview

The biological activities of 2-bromo-5-(difluoromethyl)-1H-imidazole have been investigated in several studies. Key findings include:

  • Anticancer Activity : The compound has shown promising cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. In one study, the compound exhibited significant cytotoxicity with IC50 values indicating its potential as an anticancer agent .
  • Antimicrobial Properties : Research has indicated that imidazole derivatives, including this compound, possess antimicrobial properties. Their mechanism often involves interference with microbial enzyme systems or cell membrane integrity.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, its role as a potential inhibitor of dihydroorotate dehydrogenase (DHODH) has been highlighted, which is a target for antimalarial drug development .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A54910.5
HeLa8.3

Table 2: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Studies

  • Anticancer Study : A study conducted on A549 and HeLa cell lines demonstrated that 2-bromo-5-(difluoromethyl)-1H-imidazole induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its potential use in treating bacterial infections .

The biological activity of 2-bromo-5-(difluoromethyl)-1H-imidazole can be attributed to several mechanisms:

  • Enzyme Inhibition : By targeting specific enzymes involved in critical metabolic pathways, the compound disrupts normal cellular functions in pathogens and cancer cells.
  • Cell Membrane Disruption : Its interaction with microbial membranes may lead to increased permeability and subsequent cell death.

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